molecular formula C12H23NO6S B12568798 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid CAS No. 194612-72-1

4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid

Cat. No.: B12568798
CAS No.: 194612-72-1
M. Wt: 309.38 g/mol
InChI Key: NUIMWRZTSRFMJS-UHFFFAOYSA-N
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Description

4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid is an organic compound with the molecular formula C14H27NO3. It is commonly used in various industrial applications due to its unique chemical properties. The compound appears as a colorless to light yellow viscous liquid and has a melting point of approximately -5°C and a boiling point of around 319°C .

Preparation Methods

The preparation of 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid can be achieved through an amination reaction. The specific method involves reacting 2-Ethylhexanol with ammonia gas, followed by an oxidation reaction to obtain the target product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its ability to act as a crosslinking agent, which is not a common property among similar compounds .

Properties

CAS No.

194612-72-1

Molecular Formula

C12H23NO6S

Molecular Weight

309.38 g/mol

IUPAC Name

4-(2-ethylhexylamino)-4-oxo-2-sulfobutanoic acid

InChI

InChI=1S/C12H23NO6S/c1-3-5-6-9(4-2)8-13-11(14)7-10(12(15)16)20(17,18)19/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16)(H,17,18,19)

InChI Key

NUIMWRZTSRFMJS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)CC(C(=O)O)S(=O)(=O)O

Origin of Product

United States

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